N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide hydrochloride
Overview
Description
N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H21ClN4O2 and its molecular weight is 288.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
One study details the synthesis and biological assessment of derivatives containing the 1,2,4-oxadiazol moiety, highlighting their potential for varied biological properties. The research developed a method for synthesizing novel acetamides bearing an 1,2,4-oxadiazole cycle, demonstrating the versatility of this chemical framework for generating compounds with potential biological activities (Karpina et al., 2019).
Antimicrobial and Energetic Materials
Another application is in the development of insensitive energetic materials based on the 1,2,4-oxadiazol-3-yl furazan derivatives. These compounds, characterized by their moderate thermal stabilities and insensitivity towards impact and friction, show potential for use in safer energetic materials (Yu et al., 2017).
Pharmacological Characterization
The pharmacological characterization of related compounds reveals selective antagonism for specific receptors, indicating potential for therapeutic applications in depression and addiction disorders. This highlights the importance of such derivatives in probing biological systems and developing therapeutic agents (Grimwood et al., 2011).
Plant Growth Stimulation
Derivatives of the compound have shown pronounced plant growth stimulating effects, suggesting their use in agriculture to enhance crop yields. This application is critical for improving agricultural productivity and sustainability (Pivazyan et al., 2019).
Inhibitors for Medical Applications
The design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as inhibitors for specific proteins associated with diseases like cancer demonstrate the compound's utility in developing targeted therapies. This approach is integral to personalized medicine and cancer treatment strategies (Panchal et al., 2020).
Properties
IUPAC Name |
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.ClH/c1-8(2)12-14-11(15-18-12)7-16(9(3)17)10-4-5-13-6-10;/h8,10,13H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLLEEGTVSYHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN(C2CCNC2)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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